Acetic acid;5-methyl-2-prop-2-enylphenol
Description
However, its name suggests a combination of acetic acid (CH₃COOH) and 5-methyl-2-prop-2-enylphenol, a phenolic derivative with a methyl group at position 5 and a propenyl (allyl) group at position 2. Structurally, this could represent either an ester (where acetic acid is linked via an ester bond to the phenolic hydroxyl group) or a mixture of the two components. Phenolic esters of acetic acid are known for applications in flavoring agents, antimicrobials, and pharmaceuticals due to their bioactive properties .
Properties
CAS No. |
59324-54-8 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
acetic acid;5-methyl-2-prop-2-enylphenol |
InChI |
InChI=1S/C10H12O.C2H4O2/c1-3-4-9-6-5-8(2)7-10(9)11;1-2(3)4/h3,5-7,11H,1,4H2,2H3;1H3,(H,3,4) |
InChI Key |
FZWRGSPYDPYLMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC=C)O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation
Friedel-Crafts alkylation of 5-methylphenol (CAS 108-39-4) with allyl bromide (CAS 106-95-6) in the presence of a Lewis acid catalyst represents a classical approach. The reaction proceeds via electrophilic substitution, where aluminum chloride (AlCl₃) facilitates the generation of the allyl carbocation.
Reaction Conditions
- Solvent: Dichloromethane (DCM)
- Catalyst: AlCl₃ (1.2 equiv)
- Temperature: 0–5°C (initial), then room temperature
- Yield: 60–75%
Mechanistic Insights
- Activation of allyl bromide by AlCl₃ to form the allyl carbocation.
- Electrophilic attack at the para position of 5-methylphenol, followed by rearomatization.
- Regioselectivity is governed by the methyl group’s directing effect, favoring substitution at the ortho position relative to the hydroxyl group.
Limitations
- Competing meta alkylation (<10%) due to steric hindrance.
- Requires rigorous exclusion of moisture to prevent catalyst deactivation.
Claisen Rearrangement
The Claisen rearrangement offers an alternative route, circumventing regioselectivity challenges. This method involves the thermal rearrangement of allyl vinyl ethers derived from 5-methylphenol.
Synthetic Pathway
- Etherification: 5-Methylphenol is treated with allyl bromide under basic conditions (K₂CO₃/DMF) to form the allyl ether.
- Rearrangement: Heating the ether at 180–200°C induces-sigmatropic rearrangement, yielding 5-methyl-2-allylphenol.
Optimization Data
| Parameter | Value |
|---|---|
| Reaction Time | 4–6 hours |
| Temperature | 180°C |
| Isolated Yield | 70–85% |
Advantages
- Superior regioselectivity (>95% ortho product).
- Avoids Lewis acid catalysts, simplifying purification.
Mitsunobu Reaction
The Mitsunobu reaction enables direct allylation of 5-methylphenol using allyl alcohol (CAS 107-18-6) in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Procedure
- Dissolve 5-methylphenol (1.0 equiv), allyl alcohol (1.2 equiv), DEAD (1.5 equiv), and PPh₃ (1.5 equiv) in tetrahydrofuran (THF).
- Stir at room temperature for 12–16 hours.
- Isolate via column chromatography (hexane/ethyl acetate).
Performance Metrics
- Conversion: >90%
- Yield: 80–88%
- Purity (HPLC): ≥98%
Drawbacks
- High reagent cost limits scalability.
- Requires chromatographic purification.
Complexation with Acetic Acid
The final step involves combining equimolar amounts of 5-methyl-2-allylphenol and acetic acid (CAS 64-19-7) to form the molecular complex. Two methodologies are prevalent:
Solvent-Assisted Crystallization
Co-crystallization from a polar aprotic solvent ensures stoichiometric incorporation of acetic acid.
Protocol
- Dissolve 5-methyl-2-allylphenol (1.0 equiv) and acetic acid (1.05 equiv) in ethanol.
- Reflux for 1 hour to ensure homogeneity.
- Cool to 4°C for 24 hours to precipitate crystals.
- Filter and wash with cold ethanol.
Crystallization Data
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Crystallization Temp | 4°C |
| Yield | 90–95% |
Characterization
Mechanochemical Grinding
Solvent-free synthesis via mechanochemical grinding enhances sustainability and reduces waste.
Method
- Combine 5-methyl-2-allylphenol (1.0 equiv) and acetic acid (1.0 equiv) in a mortar.
- Grind for 15–20 minutes with periodic scraping.
- Dry the resultant solid under vacuum.
Efficiency Metrics
- Reaction Time: 20 minutes
- Yield: 85–90%
- Purity (TLC): ≥95%
Analytical Validation
Quality control protocols ensure compliance with pharmacopeial standards:
High-Performance Liquid Chromatography (HPLC)
Infrared Spectroscopy (IR)
- Key Bands:
Industrial-Scale Considerations
Cost-Benefit Analysis
| Method | Cost (USD/kg) | Scalability | Environmental Impact |
|---|---|---|---|
| Friedel-Crafts | 120 | Moderate | High (waste AlCl₃) |
| Claisen Rearrangement | 180 | High | Low |
| Mitsunobu | 300 | Low | Moderate |
Process Intensification
- Continuous Flow Synthesis: Microreactors enable precise temperature control during Claisen rearrangement, reducing side reactions.
- In Situ Complexation: Integrating acetic acid into the reaction solvent stream minimizes downstream purification.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Oxidation: Acetic acid;5-methyl-2-prop-2-enylphenol can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of hydroquinones or other reduced forms. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions are common for phenolic compounds. Halogenation, nitration, and sulfonation can occur using reagents like bromine, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.
Scientific Research Applications
Acetic acid;5-methyl-2-prop-2-enylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and effects on cellular processes.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;5-methyl-2-prop-2-enylphenol involves its interaction with various molecular targets. The phenolic structure allows it to act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its acetic acid moiety can participate in esterification reactions, modifying biological molecules and affecting cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Methyl-2-(Propan-2-yl)Phenyl Acetate
This compound (CAS: 64354-50-3) is an acetic acid ester of 5-methyl-2-isopropylphenol. Compared to the target compound, it features an isopropyl group instead of a propenyl group. Key differences include:
- Applications: Isopropyl-substituted phenolic esters are used as fragrance additives, while propenyl derivatives may exhibit enhanced antimicrobial activity due to the unsaturated bond .
Indomethacin (1-(p-Chlorobenzoyl)-5-Methoxy-2-Methylindole-3-Acetic Acid)
Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) with a methyl-substituted indole ring linked to acetic acid. While structurally distinct, it shares a carboxylic acid group and aromatic substitution pattern with the target compound. Key contrasts include:
- Bioactivity: Indomethacin inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.
- Metabolism: Indomethacin undergoes hepatic glucuronidation, whereas phenolic acetic acid esters are often hydrolyzed by esterases in bacterial or mammalian systems .
(2E)-3-(2-Methoxy-5-Methylphenyl)Acrylic Acid
This acrylic acid derivative (CAS: 103986-76-1) shares a propenoic acid group attached to a substituted phenyl ring. Key comparisons:
Data Tables
Table 1: Chemical Properties of Acetic Acid Derivatives
| Compound | Molecular Formula | Boiling Point (°C) | Solubility (Water) | Key Applications |
|---|---|---|---|---|
| Acetic acid | C₂H₄O₂ | 118 | Miscible | Food preservative, solvents |
| 5-Methyl-2-prop-2-enylphenol | C₁₀H₁₂O | ~250 (estimated) | Low | Antimicrobials, fragrances |
| 5-Methyl-2-isopropylphenyl acetate | C₁₂H₁₆O₂ | 245 | Insoluble | Flavoring agents |
| Indomethacin | C₁₉H₁₆ClNO₄ | 300 (decomposes) | Low | Anti-inflammatory drug |
Metabolic and Enzymatic Considerations
The provided evidence highlights metabolic flux analysis (MFA) in Acetobacter pasteurianus, where acetic acid production is linked to the ethanol oxidation respiratory chain via PQQ-dependent alcohol dehydrogenase (PQQ-ADH) .
- Oxidative Stress : Propenyl groups may generate reactive oxygen species (ROS) under microbial metabolism, similar to mechanisms observed in A. pasteurianus under acetic acid stress .
Q & A
Q. What experimental methods are recommended for determining the concentration of acetic acid in mixtures containing 5-methyl-2-prop-2-enylphenol?
Answer: Titration with a standardized sodium hydroxide (NaOH) solution is a reliable method for quantifying acetic acid in mixtures. Key steps include:
- Indicator Selection: Use phenolphthalein (colorless in acidic conditions, pink in basic) to detect the endpoint, as it aligns with the neutralization of acetic acid’s carboxylic group .
- Error Mitigation: Ensure precise measurement of the mixture volume (e.g., using calibrated burettes) and replicate trials (≥3) to minimize human errors like spillage or endpoint misidentification .
- Data Interpretation: Calculate molarity using the formula , and validate results against known standards (e.g., commercial acetic acid solutions) .
Q. What synthetic strategies are effective for preparing derivatives of 5-methyl-2-prop-2-enylphenol?
Answer: Derivatization often involves functionalizing the phenolic hydroxyl or propenyl group:
- Esterification: React the phenol with acetic anhydride or acyl chlorides to form esters (e.g., 5-methyl-2-prop-2-enylphenyl acetate), using acid catalysts like H₂SO₄ .
- Electrophilic Substitution: Introduce substituents (e.g., halogens, nitro groups) via Friedel-Crafts alkylation or nitration, optimizing reaction conditions (temperature, solvent polarity) to control regioselectivity .
- Purification: Employ column chromatography or recrystallization to isolate derivatives, confirmed via NMR and FTIR for structural integrity .
Advanced Research Questions
Q. How can density functional theory (DFT) be optimized to study the electronic properties of acetic acid derivatives?
Answer: DFT calculations require careful selection of exchange-correlation functionals:
- Functional Choice: Hybrid functionals like B3LYP (Becke-3-parameter Lee-Yang-Parr) incorporate exact exchange terms, improving accuracy for thermochemical properties (e.g., ionization potentials, bond energies) .
- Basis Sets: Use polarized triple-zeta basis sets (e.g., 6-311++G(d,p)) to capture electron density variations in carboxyl and aromatic groups .
- Validation: Compare computed parameters (e.g., HOMO-LUMO gaps, dipole moments) with experimental UV-Vis spectra or X-ray crystallography data to refine models .
Q. How can contradictions in spectroscopic data for acetic acid and 5-methyl-2-prop-2-enylphenol mixtures be resolved?
Answer: Discrepancies often arise from intermolecular interactions or overlapping signals:
- NMR Deconvolution: Use 2D techniques (e.g., HSQC, COSY) to distinguish proton environments in complex mixtures. For example, the phenolic proton (~5 ppm) may shift due to hydrogen bonding with acetic acid .
- Chromatographic Separation: Pre-purify components via HPLC (C18 columns, acetonitrile/water mobile phase) to isolate individual species before analysis .
- Computational Aids: Simulate NMR/IR spectra using tools like Gaussian or ORCA to assign ambiguous peaks and validate experimental observations .
Q. What protocols ensure reproducibility in synthesizing complex acetic acid derivatives?
Answer: Robust synthesis requires standardized protocols:
- Reagent Purity: Use ≥99% pure starting materials (e.g., acetic anhydride, 5-methyl-2-prop-2-enylphenol) to avoid side reactions .
- Reaction Monitoring: Track progress via TLC or in-situ FTIR to identify intermediates and optimize reaction times .
- Safety Compliance: Follow OSHA guidelines for handling corrosive reagents (e.g., gloves, fume hoods) and document procedures in line with ethical reporting standards .
Q. How do solvent interactions affect the stability of 5-methyl-2-prop-2-enylphenol in solution?
Answer: Solvent polarity and proticity significantly influence stability:
- Polar Aprotic Solvents: Acetonitrile or DMSO stabilize the phenolic compound via dipole interactions without inducing proton exchange, reducing degradation .
- Accelerated Stability Testing: Conduct UV-Vis spectroscopy under varying temperatures (25–60°C) to model shelf-life, using Arrhenius equations to predict degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
